

# Why were higher doses of fosgonimeton less effective in clinical trials?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

[Get Quote](#)

## Technical Support Center: Fosgonimeton Clinical Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosgonimeton. The information is based on publicly available clinical trial data and preclinical research.

## Frequently Asked Questions (FAQs)

**Q1:** Why were higher doses of fosgonimeton less effective in some clinical trials?

Initial clinical trials of fosgonimeton explored a range of doses, including 40 mg and 70 mg. However, data from these studies suggested that the higher 70 mg dose was not more effective and, in some cases, showed inconsistent results. The primary reasons for this observation are multifactorial and can be broadly categorized into clinical trial conduct and theoretical pharmacological principles.

A key factor identified in the Phase 2 SHAPE trial, which investigated fosgonimeton in Parkinson's disease dementia and dementia with Lewy bodies, was a significantly higher dropout rate in the 70 mg treatment arm.<sup>[1][2]</sup> This high attrition rate can introduce bias and variability into the data, making it difficult to accurately assess the efficacy of the higher dose. The most frequently reported adverse events across fosgonimeton trials were injection site

reactions, and it is plausible that a higher dose led to a greater incidence or severity of these reactions, contributing to the increased number of discontinuations.[\[1\]](#)[\[3\]](#)[\[4\]](#)

From a pharmacological perspective, while not definitively demonstrated for fosgonimeton in the available literature, it is conceivable that a bell-shaped or "U-shaped" dose-response curve could be at play. This phenomenon, where the therapeutic effect decreases at higher concentrations, can occur through various mechanisms. One such mechanism is receptor desensitization. The target of fosgonimeton, the MET receptor tyrosine kinase, is known to be downregulated and degraded following prolonged or intense stimulation.[\[5\]](#)[\[6\]](#) It is theoretically possible that a higher dose of a positive modulator like fosgonimeton could lead to excessive MET signaling, triggering cellular feedback mechanisms that reduce the number of receptors on the cell surface or uncouple them from downstream signaling pathways. This could, in turn, diminish the intended therapeutic effect.

Furthermore, as a positive allosteric modulator (PAM), fosgonimeton enhances the activity of the natural ligand, hepatocyte growth factor (HGF). The pharmacology of PAMs can be complex, and at high concentrations, some PAMs can exhibit off-target effects or alter the receptor's conformation in a way that is no longer beneficial.

Based on the clinical trial findings, particularly the inconsistent results and high dropout rate in the 70 mg arm of the SHAPE trial, Athira Pharma decided to discontinue the 70 mg dose in the subsequent LIFT-AD trial for Alzheimer's disease to focus on the more promising 40 mg dose.  
[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Troubleshooting Guides

### **Issue: Observing a lack of dose-dependent efficacy or a decrease in effect at higher concentrations in preclinical models.**

Possible Cause 1: Receptor Desensitization

- Explanation: Prolonged or high-level activation of the HGF/MET pathway can lead to receptor internalization and degradation, a natural cellular process to prevent overstimulation.

- Troubleshooting Steps:
  - Time-Course Experiments: Conduct experiments to measure MET receptor expression and phosphorylation levels on the cell surface and within the cell over time following treatment with a range of fosgonimeton concentrations.
  - Pulsatile Dosing: In in-vivo models, consider a pulsatile dosing regimen rather than continuous infusion to mimic the natural pulsatile release of HGF and potentially avoid sustained receptor activation and subsequent desensitization. The clinical administration of fosgonimeton as a once-daily subcutaneous injection aligns with this principle.<sup>[7]</sup>

#### Possible Cause 2: Cellular Toxicity or Off-Target Effects

- Explanation: At high concentrations, small molecules can sometimes engage with unintended targets or induce cellular stress, which could counteract the intended therapeutic effects.
- Troubleshooting Steps:
  - Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) at the higher dose ranges to rule out overt cellular toxicity.
  - Signaling Pathway Analysis: Broaden the analysis of downstream signaling pathways beyond the canonical HGF/MET pathway to identify any unexpected off-target signaling at high concentrations.

## Data Presentation

### Table 1: Summary of Key Fosgonimeton Clinical Trials and Doses Investigated

| Trial Identifier        | Phase | Disease Indication                                            | Doses Investigated                                                                   | Key Findings Related to Dose                                                                                                                                                                                                              |
|-------------------------|-------|---------------------------------------------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT03298672             | 1     | Healthy Volunteers and Alzheimer's Disease                    | Single ascending doses (2 mg to 90 mg) and multiple ascending doses (20 mg to 80 mg) | Fosgonimeton was found to be safe and well-tolerated across all doses. <a href="#">[7]</a> <a href="#">[8]</a><br>Pharmacokinetics were dose-proportional. <a href="#">[7]</a><br><a href="#">[8]</a>                                     |
| ACT-AD<br>(NCT04491006) | 2     | Mild-to-Moderate Alzheimer's Disease                          | 40 mg and 70 mg daily subcutaneous injections                                        | The trial did not meet its primary endpoint in a pooled analysis of both doses. <a href="#">[7]</a><br><br>A post-hoc analysis of patients on fosgonimeton monotherapy showed some potentially beneficial effects.<br><a href="#">[7]</a> |
| SHAPE<br>(NCT04831281)  | 2     | Parkinson's Disease<br>Dementia and Dementia with Lewy Bodies | 40 mg and 70 mg daily subcutaneous injections                                        | The 40 mg dose showed some positive effects on cognitive measures in a small subgroup.<br><a href="#">[9]</a> The 70 mg dose group had inconsistent results, which was partly                                                             |

---

|                          |     |                                            |                                                                                                      |                                                                                                                                                                                                 |
|--------------------------|-----|--------------------------------------------|------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                          |     |                                            | attributed to a high dropout rate (50%). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |                                                                                                                                                                                                 |
| LIFT-AD<br>(NCT04488419) | 2/3 | Mild-to-Moderate<br>Alzheimer's<br>Disease | 40 mg daily<br>subcutaneous<br>injections                                                            | The 70 mg dose was discontinued in this trial based on findings from the SHAPE trial. <a href="#">[1]</a> <a href="#">[2]</a> The trial did not meet its primary endpoint. <a href="#">[10]</a> |

---

## Experimental Protocols

### Protocol: In Vitro Assessment of MET Receptor Phosphorylation

- Cell Culture: Culture primary neurons or a suitable neuronal cell line expressing the MET receptor to 80-90% confluence.
- Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce baseline receptor tyrosine kinase activity.
- Treatment: Treat the cells with a range of concentrations of fosgonimeton's active metabolite (fosgo-AM) for a specified period (e.g., 15 minutes, 1 hour, 6 hours). Include a vehicle control and a positive control (recombinant HGF).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with a primary antibody specific for phosphorylated MET (p-MET).
- Wash the membrane and incubate with a secondary antibody conjugated to HRP.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total MET to normalize for protein loading.
- Densitometry Analysis: Quantify the band intensities to determine the ratio of p-MET to total MET.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of fosgonimeton's action on the HGF/MET system.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for fosgonimeton Phase 2/3 clinical trials.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Athira Pharma Announces Encouraging Results From SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia & Dementia With Lewy Bodies [drug-dev.com]
- 2. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies | Athira Pharma [investors.athira.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Athira Pharma reports data from Parkinson's disease dementia trial [clinicaltrialsarena.com]
- 5. Degradation of the Met tyrosine kinase receptor by the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of the Met tyrosine kinase receptor by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies | Athira Pharma [investors.athira.com]
- 10. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Why were higher doses of fosgonimeton less effective in clinical trials?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10860400#why-were-higher-doses-of-fosgonimeton-less-effective-in-clinical-trials>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)